Cas no 904814-58-0 (1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- F3296-0264
- CCG-310089
- 904814-58-0
- 1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- AKOS002309088
- VU0609273-1
- STK950226
- 1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
-
- インチ: 1S/C17H14ClFN4O/c1-10-7-8-12(18)9-15(10)23-11(2)16(21-22-23)17(24)20-14-6-4-3-5-13(14)19/h3-9H,1-2H3,(H,20,24)
- InChIKey: RGHBYGMNXKROJA-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC(Cl)=CC=C2C)C(C)=C(C(NC2=CC=CC=C2F)=O)N=N1
計算された属性
- せいみつぶんしりょう: 344.0840169g/mol
- どういたいしつりょう: 344.0840169g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 59.8Ų
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 9.82±0.70(Predicted)
1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3296-0264-5μmol |
1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
904814-58-0 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3296-0264-4mg |
1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
904814-58-0 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3296-0264-2μmol |
1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
904814-58-0 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3296-0264-3mg |
1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
904814-58-0 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3296-0264-10μmol |
1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
904814-58-0 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3296-0264-1mg |
1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
904814-58-0 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3296-0264-10mg |
1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
904814-58-0 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3296-0264-2mg |
1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
904814-58-0 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3296-0264-5mg |
1-(5-chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
904814-58-0 | 90%+ | 5mg |
$69.0 | 2023-04-26 |
1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 関連文献
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Introduction to 1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 904814-58-0)
1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, identified by its CAS number 904814-58-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The structural framework of this molecule incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a 5-chloro-2-methylphenyl substituent on the triazole ring enhances its lipophilicity and binding affinity, while the 2-fluorophenyl moiety introduces fluorine atoms, which are known to modulate metabolic stability and binding efficacy. Additionally, the 5-methyl group further fine-tunes the electronic distribution of the molecule, influencing its reactivity and interaction with biological targets.
In recent years, there has been a growing interest in developing novel compounds with triazole cores due to their broad spectrum of biological activities. Triazole derivatives have been extensively studied for their potential in treating various diseases, including infections, inflammation, and cancer. The compound in question, 1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, has shown promising results in preclinical studies as a potential lead for drug development.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the 5-chloro-2-methylphenyl group typically involves Friedel-Crafts alkylation or acylation reactions, followed by nucleophilic substitution to introduce the triazole ring. The subsequent attachment of the 2-fluorophenyl group is achieved through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Finally, the carboxamide functionality is incorporated through a reaction sequence involving cyanation followed by hydrolysis.
The pharmacological profile of 1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been extensively evaluated in vitro and in vivo. Studies have demonstrated its potent activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, preliminary data indicate that this compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in immune responses.
The molecular interactions of this compound with biological targets have been a focus of recent research. Computational modeling and experimental techniques such as X-ray crystallography have been employed to elucidate the binding modes of 1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. These studies have revealed that the compound interacts with specific amino acid residues on its target proteins, leading to conformational changes that disrupt normal cellular functions. This insight into its mechanism of action provides valuable information for optimizing its therapeutic efficacy.
The synthetic pathways for this compound have been optimized to improve yield and purity. Recent advancements in green chemistry principles have led to the development of more sustainable synthetic routes that minimize waste and hazardous byproducts. These innovations not only enhance the efficiency of production but also align with global efforts to promote environmentally friendly chemical processes.
The potential applications of 1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)>->6-Carboxamide>6-Carboxamide>6-Carboxamide>6-Carboxamide>6-Carboxamide>6-Carboxamide>6-Carboxamide>6-Carboxamide amide (CAS No. 90481458 -0) extend beyond antimicrobial and anti-inflammatory uses. Its unique structural features make it a versatile scaffold for designing novel therapeutics targeting neurological disorders, cardiovascular diseases, and cancer. Ongoing research aims to explore these potential applications further.
The regulatory landscape for new pharmaceutical compounds requires rigorous testing and validation before they can be approved for clinical use. 1-(
The future prospects for this compound are promising, given its multifaceted biological activities and structural versatility. Further research is needed to fully understand its therapeutic potential and optimize its pharmacological properties. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be essential in advancing this compound towards clinical application.
904814-58-0 (1-(5-Chloro-2-methylphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) 関連製品
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